molecular formula C12H16N2 B13723446 3-(4-Methyl-3-indolyl)-1-propanamine

3-(4-Methyl-3-indolyl)-1-propanamine

Cat. No.: B13723446
M. Wt: 188.27 g/mol
InChI Key: OFNNDSAJFFRFLE-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-indolyl)-1-propanamine (IUPAC: 3-(4-methyl-1H-indol-3-yl)propan-1-amine) is a substituted tryptamine derivative featuring a methyl group at the 4-position of the indole ring and a 3-aminopropyl side chain at the 3-position.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(4-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-9-4-2-6-11-12(9)10(8-14-11)5-3-7-13/h2,4,6,8,14H,3,5,7,13H2,1H3

InChI Key

OFNNDSAJFFRFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylindole.

    Alkylation: The 4-methylindole undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(4-Methyl-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 9: 3-(Methylthio)-1-propanamine (MetAP1 Inhibitor)
  • Structure : Features a methylthio (-SMe) substituent on the propanamine chain.
  • Activity: Exhibits potent inhibition of Salmonella typhimurium methionine aminopeptidase 1 (StMetAP1) with an IC50 of 0.044 µM, attributed to the methylthio group enhancing metal-cofactor interactions in the enzyme active site .
  • Key Difference : The methylthio group provides stronger metal-binding capacity compared to the indole ring in the target compound, which may prioritize π-π stacking or hydrophobic interactions.
NOC-5 and NOC-7 (NO Donors)
  • Structure: Nitrosohydrazino-modified propanamine derivatives.
  • Activity: NOC-5 and NOC-7 release NO with half-lives of 93 and 10 minutes (pH 7.4, 22°C), respectively. Stability is influenced by steric hindrance and substituent electronics .
  • Key Difference: The nitrosohydrazino group enables NO release, a functionality absent in 3-(4-methyl-3-indolyl)-1-propanamine, highlighting the role of electron-withdrawing groups in modulating reactivity.
Compound 10: 3-(2-(1-Trityl-1H-imidazol-4-yl)phenoxy)propan-1-amine (IDO1 Inhibitor)
  • Structure: Contains a trityl-protected imidazole linked via a phenoxy-propanamine chain.
  • Activity : Designed as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Bulky trityl groups may limit membrane permeability but enhance target specificity .
  • Key Difference: The phenoxy-imidazole motif introduces steric bulk, contrasting with the compact indole ring in the target compound.
N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine (HB Product)
  • Structure: Aryl-substituted propanamine with dimethylamino and dimethoxyphenyl groups.
  • Activity: Synthesized via hydrogen borrowing (HB) catalysis; the dimethylamino group increases basicity, while methoxy groups enhance solubility .
  • Key Difference : Polar methoxy substituents improve aqueous solubility compared to the lipophilic methylindolyl group.

Physicochemical and Pharmacological Properties

Compound Name LogP<sup>a</sup> Solubility Key Pharmacological Feature Target/Activity
3-(4-Methyl-3-indolyl)-1-propanamine ~2.5 (estimated) Low Structural analog of tryptamine Hypothesized CNS activity
Compound 9 (3-(Methylthio)-1-propanamine) 1.8 Moderate MetAP1 inhibition (IC50 = 0.044 µM) Antimicrobial
NOC-5 0.7 High NO release (t1/2 = 93 min) Vasodilation, antimicrobial
Compound 10 4.2 Low IDO1 inhibition Immunomodulation

<sup>a</sup> LogP values estimated via computational tools (e.g., ChemDraw).

Mechanistic Insights

  • Enzyme Inhibition: The methylindolyl group in 3-(4-methyl-3-indolyl)-1-propanamine may engage in hydrophobic interactions with enzyme active sites, akin to the aryl motifs in Compound 10 .
  • Stability and Reactivity: Nitrosohydrazino derivatives (NOC-5/NOC-7) decompose predictably in physiological conditions, whereas the indole-propanamine backbone likely offers greater metabolic stability .

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